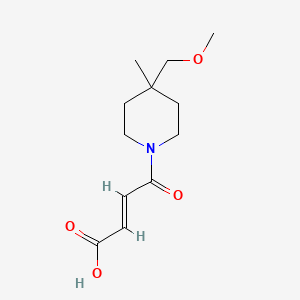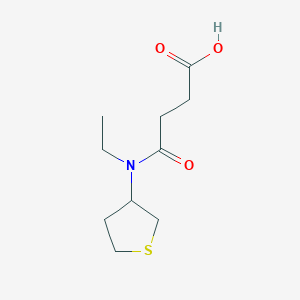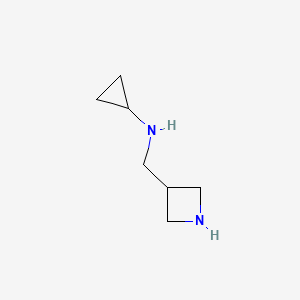
5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Overview
Description
“5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine” is a compound with the molecular formula C13H11N5. It has a molecular weight of 237.26 . This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction . The crystal structure of a similar compound, 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the successful incorporation of a redox active linker, tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA), into Mn(II)/Cu(II) based coordination frameworks has been reported .Scientific Research Applications
Antimicrobial Activities
The compound and its derivatives have been extensively studied for their antimicrobial properties. Bayrak et al. (2009) synthesized various derivatives, including 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, which were evaluated for antimicrobial activities. The study revealed that most compounds exhibited good to moderate activity, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Pharmacological Potential
Some derivatives of the compound have shown potential for pharmacological action on the central nervous system. Pitucha et al. (2004) synthesized new derivatives and suggested that these compounds might exhibit significant pharmacological effects, especially concerning the central nervous system (Pitucha et al., 2004).
Antibacterial Applications
Hu et al. (2005) synthesized novel compounds integrating the pyridyl triazole ring and evaluated their antibacterial activity. The study found that most of these novel compounds demonstrated good antibacterial activity, suggesting the structural importance of oxadiazoles and pyridyl triazole rings in developing antibacterial agents (Hu et al., 2005).
Rh(III) Complexes for Absorption and Emission Properties
Burke et al. (2004) prepared Rh(III) mixed ligand polypyridine type complexes using pyridyl triazole ligands. These complexes were studied for their absorption and emission properties, indicating their potential in photochemical and photophysical applications (Burke et al., 2004).
Anticancer Evaluation
Abdo and Kamel (2015) synthesized a series of derivatives and evaluated them for in vitro anticancer activity. The study revealed that many of these compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Abdo & Kamel, 2015).
properties
IUPAC Name |
5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-12-7-6-10(8-15-12)13-17-16-9-18(13)11-4-2-1-3-5-11/h1-9H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUGXHSDZUNYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | |
CAS RN |
1423033-83-3 | |
| Record name | 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491509.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)
![2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491511.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1491512.png)
